molecular formula C10H18O3 B2376334 3-Cyclohexyl-2-hydroxypropionic acid methyl ester CAS No. 1033777-74-0

3-Cyclohexyl-2-hydroxypropionic acid methyl ester

Cat. No.: B2376334
CAS No.: 1033777-74-0
M. Wt: 186.251
InChI Key: DQWADVKQCYOJTK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-hydroxypropionic acid methyl ester, also known as Methyl 3-Cyclohexyl-2-hydroxypropanoate, is a chemical compound with the molecular formula C10H18O3 . It is a derivative of 3-Hydroxypropionic acid, which is a carboxylic acid, specifically a beta hydroxy acid .


Synthesis Analysis

3-Hydroxypropionic acid, from which the compound is derived, can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria have been explored .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a methyl ester group, and a hydroxy group attached to a propionic acid backbone .


Chemical Reactions Analysis

Carboxylic acids, such as 3-Hydroxypropionic acid, can react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .


Physical And Chemical Properties Analysis

3-Hydroxypropionic acid is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether . The molecular weight of this compound is 186.24812 .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

3-Cyclohexyl-2-hydroxypropionic acid methyl ester is involved in the chemical synthesis of various compounds. For instance, it is used in the stereoselective synthesis of (2R,3R)-2-amino-3-cyclohexyl-3-hydroxypropionic acid, a β-hydroxy-α-amino acid component of a new CCR5 antagonist (Makino, Goto, Ohtaka, & Hamada, 2009). This process involves asymmetric hydrogenation and is significant in pharmaceutical research.

Bio-based Chemical Production

3-Hydroxypropionic acid, derived from the compound, serves as a precursor for key compounds like acrylic acid, 1,3-propanediol, and acrylamide. It's a commercially valuable chemical, and research focuses on efficient production processes using genetically engineered microorganisms and metabolic engineering (Vidra & Németh, 2017). This chemical is critical for the development of sustainable production methods in the chemical industry.

Biotechnology and Microbial Engineering

The biosynthetic pathways for 3-hydroxypropionic acid production are a subject of significant research. Developing biotechnology routes instead of chemical synthesis is essential for environmental sustainability. Various strategies, including metabolic pathway engineering and microbial cell factories, have been proposed and investigated for efficient production (Jiang, Meng, & Xian, 2009).

Polymer and Material Science

This compound is also utilized in polymer science. Research has been conducted on ester exchange polymerization using this compound to create biodegradable polymers like poly[3-hydroxypropionic acid] (PHP), with potential applications in environmentally friendly materials (Xia Chun-gu, 2012).

Future Directions

3-Hydroxypropionic acid (3-HP) represents an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . Future directions include optimization of fermentation conditions, construction of gene circuits to alleviate feedback inhibition, and recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .

Properties

IUPAC Name

methyl 3-cyclohexyl-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWADVKQCYOJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033777-74-0
Record name methyl 3-cyclohexyl-2-hydroxypropanoate
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